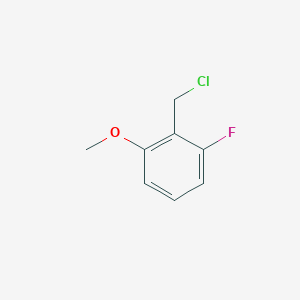

2-(Chloromethyl)-1-fluoro-3-methoxybenzene

Vue d'ensemble

Description

2-(Chloromethyl)-1-fluoro-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group, a fluorine atom, and a methoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-fluoro-3-methoxybenzene typically involves the chloromethylation of 1-fluoro-3-methoxybenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include:

Temperature: Moderate temperatures around 50-70°C.

Solvent: Common solvents include dichloromethane or chloroform.

Catalyst: Zinc chloride or other Lewis acids.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Chloromethyl)-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to remove the chloromethyl group or to modify the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chloromethyl group.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include dechlorinated benzene derivatives or modified aromatic rings.

Applications De Recherche Scientifique

2-(Chloromethyl)-1-fluoro-3-methoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound can be used to study the interactions of aromatic compounds with biological macromolecules.

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-1-fluoro-3-methoxybenzene involves its interaction with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity makes it useful in modifying other molecules or in forming new chemical bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Chloromethyl)-1-fluoro-4-methoxybenzene

- 2-(Chloromethyl)-1-fluoro-3-methylbenzene

- 2-(Chloromethyl)-1-fluoro-3-hydroxybenzene

Uniqueness

2-(Chloromethyl)-1-fluoro-3-methoxybenzene is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can influence the compound’s reactivity and its interactions with other molecules, making it distinct from other similar compounds.

Activité Biologique

2-(Chloromethyl)-1-fluoro-3-methoxybenzene, also known by its chemical name, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloromethyl group, a fluorine atom, and a methoxy group attached to a benzene ring. Its molecular formula is C9H10ClF, and it possesses a molecular weight of approximately 188.63 g/mol. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

Target Interactions

- Neuronal Voltage-Sensitive Sodium Channels : The compound has been shown to bind to these channels, inhibiting sodium ion influx during the depolarization phase of action potentials. This mechanism is crucial in modulating neuronal excitability and has implications for anticonvulsant activity.

- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell signaling pathways, potentially leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study assessing its efficacy against Staphylococcus aureus demonstrated promising results, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .

Anticancer Potential

In vitro studies have evaluated the compound’s effects on cancer cell lines, including L1210 mouse leukemia cells. Results showed that it inhibited cell proliferation effectively, with IC50 values in the nanomolar range. This suggests that the compound may serve as a potential therapeutic agent in cancer treatment .

Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC value of 12.5 µg/mL, indicating substantial effectiveness against resistant strains .

Study 2: Anticancer Activity

In another study, the compound was tested against various cancer cell lines, including HeLa and A549 cells. The results indicated an IC50 value of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, showcasing its potential as an anticancer agent .

Data Summary Table

Propriétés

IUPAC Name |

2-(chloromethyl)-1-fluoro-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCHKLPYNULYDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.